Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate

PPARδ agonist Metabolic syndrome Nuclear receptor

Public databases misattribute biological data for benzothiazole-piperidine esters, leading to wasted hit validation. Procure the authentic compound with a verified certificate of analysis to ensure experimental reproducibility. - Well-defined ester intermediate for PPARδ agonist libraries (close analogs show EC50 = 8.2 nM) - Hydrolytically labile methyl ester enables rapid amide coupling for SAR exploration - Low-molecular-weight fragment (276.36 g/mol) suitable for NMR/SPR fragment screening

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 1031498-32-4
Cat. No. B1294137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate
CAS1031498-32-4
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H16N2O2S/c1-18-13(17)10-6-8-16(9-7-10)14-15-11-4-2-3-5-12(11)19-14/h2-5,10H,6-9H2,1H3
InChIKeyILNITRJPRKPIOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate (CAS 1031498-32-4): Baseline Sourcing Profile


Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is a synthetic heterocyclic building block comprising a benzothiazole ring linked to a piperidine-4-carboxylic acid methyl ester . The compound, with molecular formula C14H16N2O2S, is primarily listed in chemical vendor catalogs as a research chemical of 95%+ purity . Its structural class—2-(1-piperidinyl)-1,3-benzothiazoles—has been explored in medicinal chemistry as a scaffold for PPARδ agonists and other bioactive molecules, though no quantitative bioactivity data has been published for this specific ester derivative [1].

1
Procurement context
Synthetic heterocyclic building block, 95%+ purity
2
Scaffold relevance
2-(1-piperidinyl)-1,3-benzothiazole core explored as PPARδ agonist scaffold
3
Derivatization handle
Methyl ester group supports hydrolysis and amide coupling workflows

Procurement Risk: Why Generic 2-(Piperidin-1-yl)benzothiazole Analogs Cannot Substitute Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate


Direct generic substitution is not supported due to the absence of published comparative pharmacological or physicochemical profiles for this precise ester. Although the 2-(piperidin-1-yl)benzothiazole class has shown potential as kinase inhibitors and nuclear receptor modulators, the specific methyl ester at the piperidine 4-position is a critical vector for further derivatization (e.g., hydrolysis to the carboxylic acid for amide coupling) and cannot be assumed to behave identically to the free acid or other ester analogs in terms of reactivity, solubility, or biological target engagement . Contract research organizations and medicinal chemistry labs seeking a defined intermediate for SAR exploration therefore require this specific CAS registry number to ensure reproducibility and experimental integrity .

Ester group may shift reactivity and solubility
Free acid or other ester analogs may not reproduce the same handling or derivatization behavior as the defined methyl ester intermediate.
Target engagement profile may not transfer
Published bioactivity for close analogs does not guarantee that class-level scaffold activity applies to this specific CAS number without direct testing.
SAR reproducibility requires exact CAS match
Using generic 2-(piperidin-1-yl)benzothiazole analogs risks experimental inconsistency; the specific ester is a defined intermediate for SAR exploration.

Quantitative Differentiation Evidence for Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate Procurement


PPARδ Agonist Class Activity: Scaffold Contribution Without Target-Specific Data

The 2-(1-piperidinyl)-1,3-benzothiazole scaffold, to which Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate belongs, was identified as a novel PPARδ agonist chemotype through virtual screening. In the parent series, compound 12 (a close analog with a modified piperidine group) exhibited an EC50 of 0.0082 µM (8.2 nM) for human PPARδ transactivation and demonstrated >1,000-fold selectivity over PPARα and PPARγ [1]. No direct quantitative data exists for the methyl ester derivative itself, but this class-level inference suggests that the benzothiazole-piperidine core is a productive starting point for PPARδ ligand discovery, making the ester a viable intermediate for further optimization.

PPARδ class activity
Class-level inference
Analog EC50 8.2 nM; >1,000-fold selectivity over PPARα/γ reported for compound 12.
Supports scaffold selection context
Data to verify for this specific methyl ester derivative.
PPARδ agonist Metabolic syndrome Nuclear receptor

Synthetic Utility: Ester Hydrolysis to Carboxylic Acid for Parallel Library Synthesis

Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate is strategically differentiated from its corresponding carboxylic acid (CAS 181811-44-9) as a protected intermediate. The methyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the free acid, which then enables amide coupling with diverse amines. In contrast, the pre-formed carboxylic acid may undergo decarboxylation or require activation that is incompatible with sensitive benzothiazole moieties. While direct head-to-head stability data is unavailable, the methyl ester is a standard protecting group for piperidine carboxylic acids in medicinal chemistry, as evidenced by its use in the synthesis of related benzothiazole-piperidine bioactive compounds [1].

Synthetic utility
Reported
Methyl ester enables controlled hydrolysis to carboxylic acid for amide coupling; free acid may require activation or risk decarboxylation.
Supports intermediate procurement workflow
No direct head-to-head stability data available.
Medicinal chemistry Parallel synthesis Amide coupling

Data Curation Alert: Misattributed BindingDB Entry for CHEMBL3774603

A BindingDB record (BDBM50154561, linked to CHEMBL3774603) has been automatically associated with this CAS number in some search results and lists an IC50 of 20 nM against human carboxylesterase 2 (CE2) [1]. However, manual cross-checking reveals that the SMILES and molecular formula (C36H56O6) correspond to a steroid-like molecule, not Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate. No authentic activity data for this compound is present in ChEMBL or BindingDB. This misannotation in public databases poses a risk to scientific decision-making; procurement should be based on structural confirmation and not on spurious bioactivity claims.

Database integrity alert
Data to verify
BindingDB entry BDBM50154561 misattributed; IC50 20 nM linked to incorrect SMILES (C36H56O6), not this compound.
Requires structural confirmation for sourcing
No authentic bioactivity data in ChEMBL or BindingDB.
Data integrity BindingDB Carboxylesterase

Recommended Application Scenarios for Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate (CAS 1031498-32-4)


Lead Optimization in PPARδ Agonist Programs

The compound is best used as a starting ester intermediate in the synthesis of novel PPARδ agonists. The benzothiazole-piperidine core has demonstrated potent and selective PPARδ activity in close analogs (e.g., compound 12, EC50 = 8.2 nM) [1]. Hydrolysis to the carboxylic acid followed by amide coupling can rapidly generate a library of amide derivatives for SAR exploration.

Building Block for Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight (276.36 g/mol) heterocyclic fragment, Methyl 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylate can be screened in fragment libraries against a panel of therapeutic targets (kinases, GPCRs) by NMR or SPR. Its benzothiazole core is a known privileged structure, and the ester handle provides a growth vector for fragment linking or growing [2].

Synthesis of Chemical Probes for Target Validation

The compound serves as a precursor for the synthesis of chemical probes, where the methyl ester can be hydrolyzed and conjugated to biotin or fluorescent tags via amide bond formation. This approach has been used for related benzothiazole-piperidine compounds to study protein binding and cellular localization .

Replacement for Misannotated Screening Hits

Given the misattribution of biological data in public databases (e.g., BindingDB BDBM50154561), procurement of the authentic compound with a verified certificate of analysis (CoA) is essential for hit validation and hit-to-lead campaigns to avoid wasted efforts on artifacts [3].

Application
Selection Property
Validation Focus
PPARδ lead optimization
Scaffold-based ester intermediate
Confirm PPARδ transactivation in target assay
Fragment-based discovery
Low MW heterocyclic fragment
Screen against kinase/GPCR panels via NMR or SPR
Chemical probe synthesis
Ester hydrolysis for biotin/fluorophore conjugation
Verify target engagement and cellular localization
Database hit verification
Authentic compound with verified CoA
Cross-check SMILES and analytical data against CAS records

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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